![molecular formula C25H20N2O2 B12631417 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione CAS No. 918631-89-7](/img/structure/B12631417.png)
2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,2-diphenylcyclopentanone with an appropriate amine to form the corresponding imine. This imine is then subjected to cyclization under acidic or basic conditions to yield the desired isoindole derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
This compound has found applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential use as a therapeutic agent for various diseases. Additionally, in the industry, it may be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways within the cell. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
When compared to other similar compounds, 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione stands out due to its unique structural features and diverse range of applications. Similar compounds include other isoindole derivatives and related heterocyclic compounds, such as 2-aminopyrimidine derivatives . These compounds may share some common properties but differ in their specific biological activities and applications.
Propiedades
Número CAS |
918631-89-7 |
|---|---|
Fórmula molecular |
C25H20N2O2 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
2-[(2,2-diphenylcyclopentylidene)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C25H20N2O2/c28-23-20-14-7-8-15-21(20)24(29)27(23)26-22-16-9-17-25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-8,10-15H,9,16-17H2 |
Clave InChI |
PUGYYAIGJXWDTN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NN2C(=O)C3=CC=CC=C3C2=O)C(C1)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


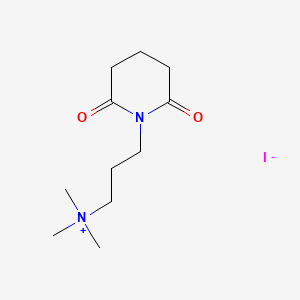
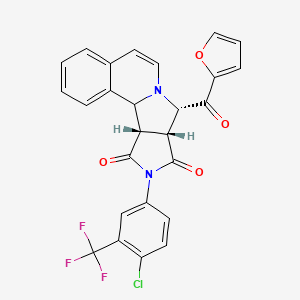
![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)
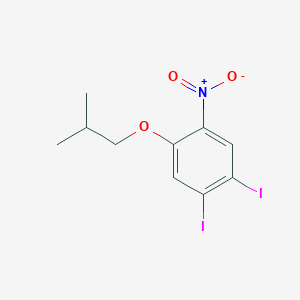
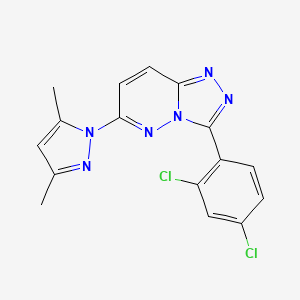
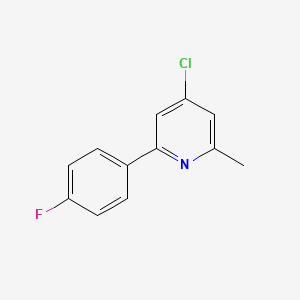
![5H-thieno[3,2-c][1,8]naphthyridin-4-one](/img/structure/B12631385.png)
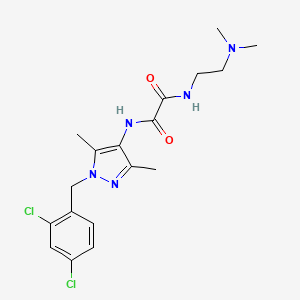
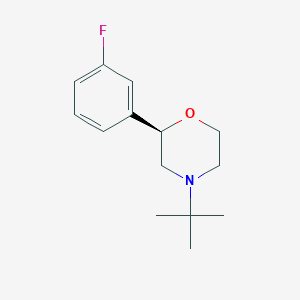
![4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate](/img/structure/B12631398.png)
![4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate](/img/structure/B12631410.png)
![3-(4-Chloro-phenyl)-1-(4-methyl-benzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12631414.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12631423.png)
![N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide](/img/structure/B12631425.png)
